![molecular formula C26H23ClN4O4 B2647666 2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358820-16-2](/img/structure/B2647666.png)
2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H23ClN4O4 and its molecular weight is 490.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazin derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-ethoxyphenyl and 2-(2-methoxyphenyl)-5-methyloxazol-4-yl precursors under controlled conditions. The resulting derivatives are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrazin derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, a series of related compounds were shown to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The most potent compounds were found to modulate autophagy pathways, suggesting a mechanism of action that involves apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .
Table 1: Summary of Anticancer Activity Against A549 Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
3o | 0.25 | Induces autophagy and apoptosis |
2a | 0.30 | Inhibits NF-κB; promotes p53 activity |
3b | 0.20 | Triggers apoptosis via caspases |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of certain substituents on the pyrazole ring significantly influences biological activity. Compounds with electron-withdrawing groups (e.g., chloro or ethoxy) showed enhanced cytotoxicity compared to those with electron-donating groups .
Case Studies
Several case studies have explored the biological activity of pyrazolo compounds similar to the one :
- A549 Lung Cancer Cells : A study reported that derivatives similar to our compound inhibited cell proliferation significantly more than standard treatments like cisplatin, highlighting their potential as effective anticancer agents .
- Breast Cancer Models : Another study indicated that certain pyrazolo derivatives exhibited stronger cytotoxic effects than conventional chemotherapeutics in breast cancer cell lines (MCF-7 and MDA-MB-231), further supporting their therapeutic potential .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the viability of these compounds as therapeutic agents. Preliminary evaluations suggest rapid clearance in vivo for some derivatives, which may limit their effectiveness unless modified for improved bioavailability .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of pyrazolo[1,5-a]pyrazin derivatives often involves multi-step organic reactions. A notable method includes the reaction of substituted pyrazoles with various electrophiles under microwave-assisted conditions. The resulting compounds are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structures and purity levels .
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and H322 cells, in a dose-dependent manner. The mechanism behind this activity may involve the inhibition of specific protein targets associated with cancer cell proliferation .
SMYD Protein Inhibition
The compound has also been investigated for its role as an inhibitor of SMYD proteins, particularly SMYD3 and SMYD2, which are implicated in various cancers. Inhibition of these proteins can disrupt cancer cell growth and survival pathways. The potential use of this compound as a therapeutic agent targeting SMYD proteins suggests a novel approach to cancer treatment .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial to understanding the behavior of this compound in biological systems. Initial findings suggest that derivatives may have varying half-lives and clearance rates in vivo, which can influence their therapeutic efficacy and safety profiles. Further investigations into the toxicological aspects are necessary to ascertain the safety of these compounds for clinical use .
Case Studies
Several studies have documented the effects of pyrazolo[1,5-a]pyrazin derivatives on cancer models:
- Case Study 1: A study published in PubMed demonstrated that a series of substituted pyrazolo[1,5-a]pyrazin derivatives significantly inhibited the proliferation of lung cancer cells (A549). The results indicated a promising therapeutic index for these compounds in treating lung cancer .
- Case Study 2: Another research effort focused on optimizing the synthesis of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for their use in viral infections. The pharmacokinetic properties were evaluated in animal models to assess their viability as antiviral agents .
Data Table: Summary of Key Findings
Propiedades
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O4/c1-4-34-24-10-9-17(13-19(24)27)20-14-22-26(32)30(11-12-31(22)29-20)15-21-16(2)35-25(28-21)18-7-5-6-8-23(18)33-3/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYNUNAIOKVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.